dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose

説明

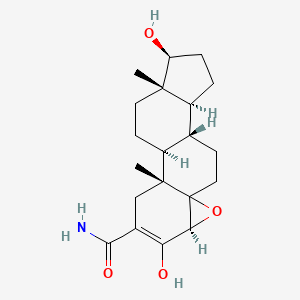

DTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose is a useful research compound. Its molecular formula is C16H24N2Na2O16P2 and its molecular weight is 608.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Glycogen Metabolism and Gene Regulation

Research on Saccharomyces cerevisiae has revealed that mutations in GLC genes, which are involved in glycogen metabolism, can activate the RAS/cAMP pathway. This pathway influences various cellular processes, including cell cycle progression and gene expression. The mutations in GLC genes can affect proteins like the SNF1 protein kinase (GLC2), glycogen branching enzyme (GLC3), and type 1 protein phosphatase (GLC7), which have significant roles in glycogen synthesis, structure, and regulation (Cannon et al., 1994).

Enzymatic Processes and Antibiotic Production

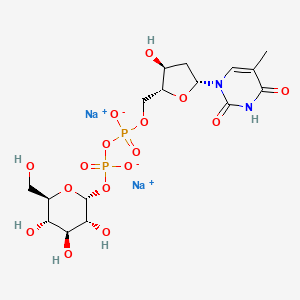

The study of the biosynthetic gene cluster of Sch 47554/Sch 47555 from Streptomyces sp. SCC-2136 has highlighted the importance of glucose-1-phosphate thymidylyltransferase in the production of TDP-D-glucose. This metabolite is crucial as a precursor for modified deoxysugars, which are components of various antibiotics, including glycosides and macrolides (Han et al., 2007).

Antitumor Antibiotic Biosynthesis

SgcA1, identified in the enediyne antitumor antibiotic C-1027 biosynthetic pathway, plays a pivotal role as alpha-D-glucopyranosyl-1-phosphate thymidylyltransferase. It's involved in the biosynthesis of deoxythymidine diphosphate-alpha-d-glucose (dTDP-Glc), a crucial precursor for the 4-deoxy-4-(dimethylamino)-5,5-dimethyl-d-ribopyranose moiety. This work laid the groundwork for further investigation into the deoxysugar biosynthetic pathway and demonstrated the utility of sugar biosynthesis genes in natural product yield improvement through combinatorial biosynthesis methods (Murrell et al., 2004).

Pharmaceutical Development

Research on Saccharothrix syringae CGMCC 4.1716 emphasized the significance of dTDP-l-rhamnose synthesis genes, which are crucial for the synthesis of rhamnose-containing polysaccharides and compounds with potential in pharmaceutical development. The study provided insights into the enzymes involved in the sequential formation of dTDP-l-rhamnose, contributing to the efficient synthesis of this compound (Yang et al., 2021).

作用機序

The mechanism of action of dTDP-alpha-glc-Na2 is complex and involves multiple steps. The overall catalytic cycle can be divided into three sequential chemical steps: oxidation, dehydration, and reduction . The oxidation step proceeds through a concerted asynchronous mechanism, in which the hydride transfer lags behind the proton transfer .

将来の方向性

The future directions of research on dTDP-alpha-glc-Na2 could involve further investigation into its role in neurodegenerative diseases . Given the therapeutic interest of targeting TDP-43, a protein associated with dTDP-alpha-glc-Na2, future studies may focus on strategies that directly target TDP-43 .

特性

IUPAC Name |

disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAHWQWZRRHSCD-QMMSDIQLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745634 | |

| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148296-43-9 | |

| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。